molecular formula C17H18N2O4 B5210469 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide

4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide

Cat. No.: B5210469
M. Wt: 314.34 g/mol
InChI Key: FJXGGTNVJCPPAC-UHFFFAOYSA-N
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Description

4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 3-methylphenoxy group and a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide typically involves the reaction of 3-methylphenol with 4-bromobutanoyl chloride to form 4-(3-methylphenoxy)butanoyl chloride. This intermediate is then reacted with 2-nitroaniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Reduction: 4-(3-methylphenoxy)-N-(2-aminophenyl)butanamide.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methylphenoxy)-N-(2-aminophenyl)butanamide
  • 4-(3-methylphenoxy)-N-(2-chlorophenyl)butanamide
  • 4-(3-methylphenoxy)-N-(2-methylphenyl)butanamide

Uniqueness

4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide is unique due to the presence of both a nitro group and a phenoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-13-6-4-7-14(12-13)23-11-5-10-17(20)18-15-8-2-3-9-16(15)19(21)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXGGTNVJCPPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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